molecular formula C11H21NO4 B558147 Boc-N-Me-Dl-Val-Oh CAS No. 13850-91-4

Boc-N-Me-Dl-Val-Oh

Cat. No. B558147
CAS RN: 13850-91-4
M. Wt: 231.29 g/mol
InChI Key: XPUAXAVJMJDPDH-UHFFFAOYSA-N
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Description

“Boc-N-Me-Dl-Val-Oh” is an amino acid derived compound that functions as a useful pharmaceutical intermediate and is also employed as a reagent used in organic synthesis . It is used in the synthesis of lactam analog of actinomycin D, a potential antitumor chemotherapeutic agent .


Synthesis Analysis

“Boc-N-Me-Dl-Val-Oh” is synthesized from commercially available materials . The Boc-N-Me-L-Val-OH fragment along with the HATU/DIPEA coupling condition was applied to avoid the diketopiperazine side reaction in solution phase synthesis .


Molecular Structure Analysis

The molecular formula of “Boc-N-Me-Dl-Val-Oh” is C11H21NO4 . Its molecular weight is 231.29 g/mol . The IUPAC name is 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid .


Chemical Reactions Analysis

“Boc-N-Me-Dl-Val-Oh” is used in the synthesis of lactam analog of actinomycin D . It is also used as a standard building block for the introduction of valine amino-acid residues by Boc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

“Boc-N-Me-Dl-Val-Oh” is a white powder . It has a molecular weight of 231.29 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Enantioselective Synthesis and Materials Chemistry

  • Enantioselective Synthesis of Planar Chiral Ferrocenes : Utilizing Boc-L-Val-OH as a ligand, the enantioselective palladium-catalyzed annulation with diarylethynes enables the synthesis of ferrocenes exhibiting planar chirality with excellent enantioselectivity, demonstrating a pivotal approach in the construction of chiral ferrocene derivatives (Yan Shi, Rong-Fei Yang, D. Gao, S. You, 2013).

Peptide Synthesis and Modifications

Physical and Chemical Properties of Peptides

  • Temperature-induced Phase Transition in Dipeptides : The study on Boc-γ(4)(R)Val-Val-OH crystals revealed a reversible first-order single crystal to single crystal phase transition, highlighting the interplay between enthalpy and entropy in determining the phase stability and providing insights into the structural behavior of dipeptide crystals under varying temperatures (Rumpa Pal, M. B. M. Reddy, B. Dinesh, P. Balaram, T. N. Guru Row, 2014).

Molecular Interaction and Conformation

  • Conformational Preferences of Heterochiral Peptides : The crystal structure analysis of heterochiral peptides provides insights into the stability of β-sheet structures through C-H…O hydrogen bonds, offering a deeper understanding of peptide folding and conformation preferences in different environments (G. F. Fabiola, Vivek Bobde, L. Damodharan, Vasantha Pattabhi, S. Durani, 2001).

Chemical Synthesis Enhancements

  • Improvements in Peptide Coupling Reactions : The addition of HOBt to the coupling reaction mixture of Boc-Val-OH significantly suppresses the formation of urethane by-products, leading to an increased yield of the desired peptide, demonstrating an effective strategy to enhance peptide synthesis efficiency (K. U. Prasad, M. Iqbal, D. Urry, 2009).

Safety And Hazards

When handling “Boc-N-Me-Dl-Val-Oh”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers The relevant papers retrieved did not provide additional information beyond what has been included in the above sections .

properties

IUPAC Name

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUAXAVJMJDPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398479
Record name Boc-N-Me-Dl-Val-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-Me-Dl-Val-Oh

CAS RN

13850-91-4
Record name Boc-N-Me-Dl-Val-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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